(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-4-18-9-7-10(23-2)11(24-3)8-13(9)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKFCWUQYZSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, antitumor, and antiparasitic effects, based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 346.4 g/mol
This structure includes a benzo[d]thiazole moiety and a nitrothiophene group, which are significant for its biological interactions.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structural features have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study assessing the antimicrobial potential of benzothiazole derivatives found that certain compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| This compound | TBD | TBD |
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, compounds with similar thiophene and benzothiazole structures have been shown to inhibit cell proliferation in various cancer types, including breast and colon cancer cells .
A comparative analysis of several derivatives revealed that those with nitro groups exhibited enhanced cytotoxicity against cancer cells:
| Compound | IC (µM) in Cancer Cell Lines |
|---|---|
| Compound X | 15 |
| Compound Y | 20 |
| This compound | TBD |
Antiparasitic Activity
The compound's antiparasitic activity was evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary findings suggest that similar compounds exhibit trypanocidal effects, with lower LC values compared to standard treatments like Benznidazole (Bnz).
In one study, derivatives were tested for their ability to kill trypomastigotes of T. cruzi, showing promising results:
| Compound | LC (µM) against T. cruzi |
|---|---|
| Benznidazole | 173.46 |
| Compound A | 109.76 |
| This compound | TBD |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways of pathogens or cancer cells.
- Enzyme Inhibition : The presence of nitro and thiazole groups may facilitate interactions with enzymes critical for cell survival.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage in target cells.
- Apoptosis Pathway Activation : Induction of apoptosis through mitochondrial pathways has been suggested based on structural analogs.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that similar compounds containing benzothiazole and thiophene derivatives exhibit significant antitumor properties. These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies suggest that (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide may inhibit key targets like 5-lipoxygenase, which is implicated in tumor growth and metastasis .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Compounds with similar structural features have been evaluated for their effectiveness against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis . Further in vitro studies are needed to establish its efficacy against specific pathogens.
Agricultural Applications
Compounds similar to this compound are being investigated for their potential as agricultural agents. Their ability to act as herbicides or fungicides could provide sustainable solutions for crop protection. The introduction of such compounds could enhance pest resistance while minimizing environmental impact .
Material Science Applications
The unique electronic properties of thiophene-based compounds allow for applications in material science, particularly in organic electronics and photovoltaics. The incorporation of this compound into polymer matrices could improve charge transport properties .
Case Studies
Comparison with Similar Compounds
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
Thiazolylmethylcarbamate Derivatives (e.g., compounds l, m, w, x from )
- Key Features: Thiazole rings (vs. benzothiazole). Carbamate linkages (vs. carboxamide). Hydroperoxypropan or ethoxycarbonylamino substituents (vs. nitro group).
- Bioactivity : Carbamates are prone to hydrolysis, whereas carboxamides (as in the target compound) exhibit greater stability under physiological conditions .
Benzimidazole Derivatives (e.g., compounds 7b and 8b from )
- Key Features :
- Benzimidazole core (vs. benzothiazole).
- Ethoxymethyl substituents (vs. ethyl-dimethoxy groups).
- Reactivity : Benzimidazoles are less electrophilic than benzothiazoles due to reduced electron-withdrawing effects of the NH group compared to the thiazole sulfur .
Physicochemical and Pharmacological Properties
Comparison with Analogues
- Benzimidazole Side Reactions (): Unintended products (e.g., 7b, 8b) highlight the sensitivity of benzothiazole-like systems to nucleophilic attack, necessitating optimized conditions for the target compound .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Key for confirming stereochemistry (Z-configuration) and substituent positions. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while nitro groups deshield adjacent protons .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed values within 2 ppm error) .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry, though limited by crystal growth challenges .
How do structural modifications (e.g., nitro group, methoxy substituents) influence the compound's biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Nitro Group : Enhances electrophilicity, enabling covalent interactions with cysteine residues in target enzymes (e.g., antimicrobial or anticancer targets) .
- Methoxy Substituents : Increase lipophilicity and membrane permeability, critical for intracellular target engagement. Substitution at 5,6-positions on the benzothiazole ring optimizes steric hindrance and π-π stacking .
- Ethyl Group on Thiazole : Modulates pharmacokinetic properties by reducing metabolic degradation .
Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) .
How can contradictory data on antimicrobial efficacy across studies be resolved?
Advanced Data Analysis
Discrepancies may arise from:
- Strain Variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., nitazoxanide) .
- Assay Conditions : Adjust pH (activity may decline at physiological pH due to reduced solubility) and use broth microdilution instead of disk diffusion for quantitative MIC values .
- Synergistic Effects : Evaluate combinations with β-lactams or fluoroquinolones to identify potentiation .
What strategies are effective for identifying molecular targets and elucidating mechanisms of action?
Q. Advanced Mechanistic Studies
- Pull-Down Assays : Use biotinylated analogs to isolate protein targets from bacterial/cancer cell lysates .
- Molecular Docking : Screen against libraries of bacterial enzymes (e.g., DNA gyrase) using software like AutoDock Vina. The nitro group shows high affinity for ATP-binding pockets .
- Transcriptomics : RNA-seq of treated E. coli reveals downregulation of efflux pumps or biofilm-related genes .
How can in vitro-in vivo efficacy gaps be addressed in preclinical studies?
Q. Advanced Translational Research
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse serum) and bioavailability. Methoxy groups may improve half-life but require prodrug strategies for solubility .
- Metabolite Identification : Use LC-MS/MS to detect nitro-reduction products (common in vivo), which may reduce activity .
- Animal Models : Use neutropenic murine infection models for antimicrobial testing, ensuring dosing aligns with human-equivalent AUC .
What are the stability and storage requirements for this compound?
Q. Basic Stability Protocols
- Storage : -20°C under argon, shielded from light to prevent nitro group degradation.
- Solubility : DMSO stock solutions (10 mM) are stable for ≤6 months if desiccated. Avoid aqueous buffers with pH >7.0 due to hydrolysis risk .
What enantioselective synthesis methods are available for chiral analogs?
Q. Advanced Synthetic Chemistry
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during thiazole ring formation to control stereochemistry .
- HPLC Resolution : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers. Activity differences (e.g., 10-fold in IC₅₀) highlight the importance of stereochemical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
